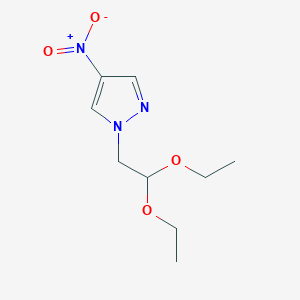
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with diketones or (\alpha)-haloketones. In the case of the related compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole," it was synthesized and characterized using IR, NMR, and X-ray diffraction methods . Another related compound, "3,5-diaryl-1H-pyrazoles," was prepared from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . These methods could potentially be adapted for the synthesis of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" crystallizes in the monoclinic space group and its molecular geometry was investigated using density functional theory (DFT) calculations . Similarly, the X-ray structure of "3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole" revealed the existence of tautomers and intermolecular hydrogen bonding . These findings suggest that "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" would also exhibit a complex molecular structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's behavior in chemical reactions. Although the specific reactions of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" are not discussed in the provided papers, the studies of related compounds suggest that such a molecule could participate in various organic transformations, potentially including nucleophilic substitution or addition reactions due to the presence of the nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted based on their molecular structure. The compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" was characterized by its vibrational frequencies and chemical shift values using IR and NMR spectroscopy . The X-ray diffraction data provided insights into the crystal packing and intermolecular interactions . These techniques could be applied to "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" to determine its physical state, solubility, melting point, and other relevant properties.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Molecular Properties
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole and its analogs have been extensively studied for their structural and molecular characteristics. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was synthesized and characterized using IR, NMR, and X-ray diffraction methods. The molecular geometry, vibrational frequencies, and chemical shift values were calculated using density functional methods, revealing insights into the compound's structure and electronic properties (Evecen et al., 2016).
Supramolecular Structures and Material Properties
The versatility of 1H-pyrazoles, including analogs of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, in forming hydrogen-bonded supramolecular materials is notable. For example, the study of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles highlighted their ability to form diverse hydrogen-bonded structures, influencing their thermal stability, fluorescence, and H-bonding capacity. These structural variations significantly impact their potential applications in material science (Moyano et al., 2021).
Synthesis of Novel Compounds
The reactivity of pyrazole derivatives is leveraged in synthesizing a wide array of novel compounds. For instance, the synthesis of N-aminopyrazoles via Fe(II)-catalyzed rearrangement of isoxazoles is a significant contribution to organic chemistry, demonstrating the chemical versatility of pyrazole compounds (Galenko et al., 2018).
Bioactivity and Medicinal Applications
Although not directly related to 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, research on pyrazole derivatives showcases their potential in medicinal chemistry. Studies have explored the antibacterial, antifungal, and DNA photocleavage properties of various pyrazole compounds, indicating their relevance in pharmaceutical research (Sharma et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOINZKBNHAPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)









![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
